Ethyl 2-(2-nitrophenoxy)propanoate
Overview
Description
Ethyl 2-(2-nitrophenoxy)propanoate is an organic compound with the molecular formula C11H13NO5. It is an ester, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is further bonded to an alkyl group. Esters like this compound are known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-nitrophenoxy)propanoate can be synthesized through various methods. One common route involves the reaction of 2-nitrophenol with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate and yield. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-nitrophenoxy)propanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed to yield 2-(2-nitrophenoxy)propanoic acid and ethanol in the presence of an acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as amines or thiols
Hydrolysis: Acidic or basic conditions, water
Major Products Formed
Reduction: 2-(2-aminophenoxy)propanoate
Substitution: Depending on the nucleophile, products like 2-(2-nitrophenoxy)propylamine
Hydrolysis: 2-(2-nitrophenoxy)propanoic acid and ethanol
Scientific Research Applications
Ethyl 2-(2-nitrophenoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
Mechanism of Action
The mechanism of action of ethyl 2-(2-nitrophenoxy)propanoate involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The ester group can also be hydrolyzed to release the active acid form, which can participate in various biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-(2-nitrophenoxy)propanoate can be compared with other similar esters:
Ethyl acetate: Commonly used as a solvent and in the production of nail polish removers.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Ethyl benzoate: Used in perfumes and as a solvent for resins.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other esters that lack such functional groups .
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various reactions, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
ethyl 2-(2-nitrophenoxy)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-3-16-11(13)8(2)17-10-7-5-4-6-9(10)12(14)15/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBPNCZBAGRYQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303441 | |
Record name | ethyl 2-(2-nitrophenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13212-56-1 | |
Record name | NSC158348 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158348 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-(2-nitrophenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40303441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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